吡罗赫丁

描述

Piroheptine is an anticholinergic agent with a dopamine-uptake inhibiting property. It has been studied for its neuroprotective effects, particularly in the context of preventing striatal dopamine loss induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice. Pre-treatment with piroheptine has been shown to almost completely prevent the loss of striatal dopamine in MPTP-injected mice, suggesting its potential utility in neurodegenerative conditions where dopamine depletion is a hallmark .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of piroheptine, it does mention the synthesis of related compounds. For instance, the aqueous self-assembly of oligopeptide-flanked pi-conjugated molecules into one-dimensional nanostructures is described, which involves a synthetic amino acid with pi-functionality compatible with standard Fmoc-based peptide synthesis . This process could potentially be related to the synthesis of piroheptine if similar synthetic strategies or pi-conjugated structures are involved.

Molecular Structure Analysis

The molecular structure of piroheptine is not directly discussed in the provided papers. However, the synthesis and characterization of ternary chelates of related compounds, such as piroxicam, with various amino acids and transition metals, are mentioned. These chelates are described to have octahedral geometrical structures, with piroxicam coordinating to metal ions via the pyridine-N and carbonyl group of the amide moiety . This information could be relevant if piroheptine shares structural similarities with piroxicam.

Chemical Reactions Analysis

The chemical reactions involving piroheptine are not detailed in the provided data. However, the chemical behavior of related peptides and regulatory proteins is discussed. For example, the PII regulatory protein of Escherichia coli glutamine synthetase can exist in two forms, with one form being modified by the covalent attachment of UMP, which affects its regulatory activity . This information on protein modification and its impact on function could be indirectly relevant to understanding the chemical reactions piroheptine may undergo, especially if it interacts with similar regulatory proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of piroheptine are not explicitly described in the provided papers. However, the thermal behavior of ternary chelates of piroxicam and tenoxicam with amino acids and transition metals is extensively studied, providing insights into the stability and decomposition patterns of these compounds . Such information could be extrapolated to piroheptine if it has similar physical and chemical properties to piroxicam or tenoxicam.

科学研究应用

神经保护作用:吡罗赫丁已被证明可以防止 1-甲基-4-苯基-1,2,3,6-四氢吡啶 (MPTP) 诱导小鼠纹状体多巴胺流失,表明其作为神经保护剂的潜力 (Saitoh & Mizuno, 1986)。另一项研究也证实了其在抑制小鼠脑中 MPTP 诱导的多巴胺能神经毒性方面的功效,突出了其在治疗帕金森病等疾病中的潜力 (Saitoh, 1988).

药物相互作用:关于吡罗赫丁与其他药物相互作用的研究发现,它不影响佐替匹林(一种新型抗精神病药物)的血清水平,表明其在某些精神疾病的联合治疗中具有相容性 (Otani et al., 1990).

治疗中的比较疗效:一项比较吡罗昔康(吡罗赫丁的密切相关化合物)与传统草药提取物治疗骨关节炎的临床试验表明,两者在减轻疼痛方面具有可比的效果,表明吡罗昔康在疼痛管理中的有效性 (Ardiyanto, 2015)。另一项关于吡罗昔康的研究表明,它与顺铂联合治疗腹膜间皮瘤(一种癌症)的潜力 (Spugnini et al., 2006).

毒性和保护作用:一项研究调查了吡罗昔康诱导的小鼠肝毒性,发现生姜对这种毒性具有保护作用,表明在使用吡罗昔康类药物时考虑潜在副作用和保护措施的重要性 (Badawi, 2019).

药代动力学和生物利用度:已经进行研究以评估吡罗昔康不同剂型的生物等效性,以确保其在患者中的最佳治疗效果和耐受性 (Helmy & El‐Bedaiwy, 2014).

增强药物渗透:一项研究探讨了使用二甲基亚砜作为吡罗昔康凝胶的渗透增强剂,表明正在进行的研究以提高此类药物的递送和功效 (Moghbel & Faghiri, 2006).

属性

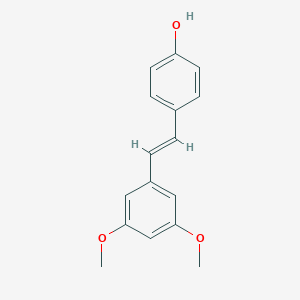

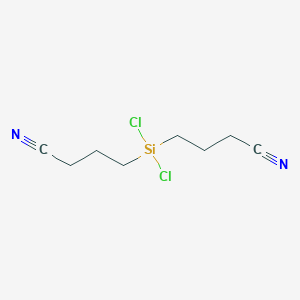

IUPAC Name |

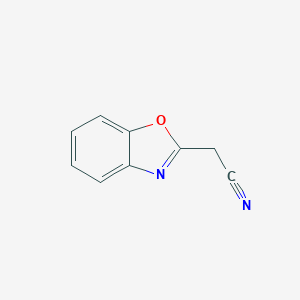

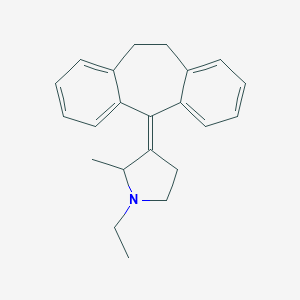

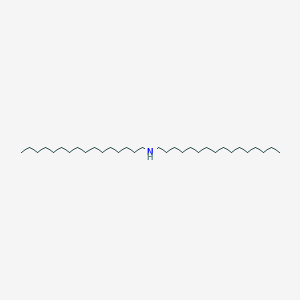

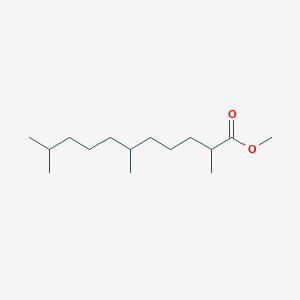

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJQZSDCCLDOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16378-22-6 (hydrochloride) | |

| Record name | Piroheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864672 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piroheptine | |

CAS RN |

16378-21-5 | |

| Record name | Piroheptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROHEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)